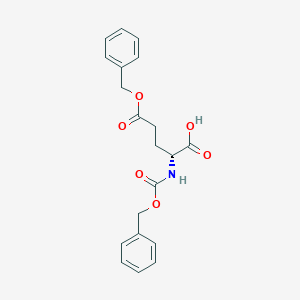

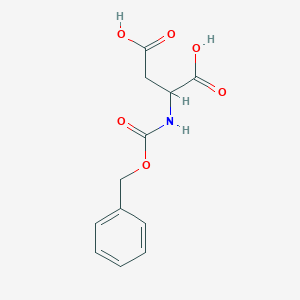

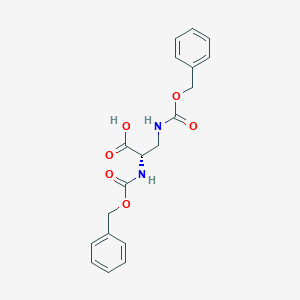

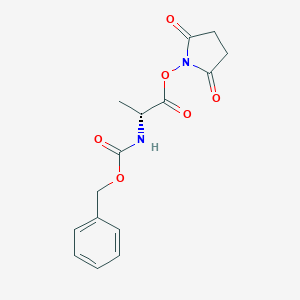

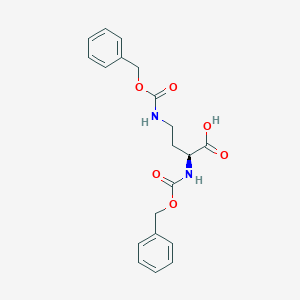

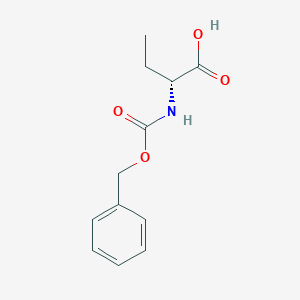

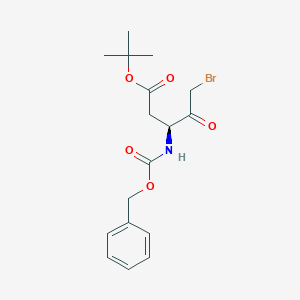

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid, also known as N-ethyl-N-tritylamino-3-tritylsulfanyl-propanoic acid (ETATSP) is an organic compound derived from tritylamine, which is an aromatic amine. ETATSP has a wide range of applications, including in scientific research, drug development, and laboratory experiments. In

科学的研究の応用

Root Growth Modulation

N-substituted derivatives of related compounds have been synthesized and evaluated for their root growth-modulatory activities. For instance, certain compounds were found to significantly inhibit the root growth of rape seedlings, showcasing the potential of these substances in agricultural and horticultural applications (Kitagawa et al., 2001).

Fluorescence Derivatisation of Amino Acids

Derivatives of amino acids involving similar structural moieties have been developed to serve as fluorescent derivatizing reagents. These derivatives exhibit strong fluorescence and are useful in biological assays, providing tools for the visualization and analysis of biomolecules (Frade et al., 2007).

Protection of Benzoxaborole Moiety

Protecting groups for benzoxaborole have been synthesized using related chemical structures to improve solubility and enable otherwise incompatible chemical reactions. This advance is significant in synthetic chemistry and drug development, where protecting groups play a crucial role in multi-step syntheses (Gamrat et al., 2018).

Organic Synthesis

Substances structurally similar to N-ethylethanamine and 2-(tritylamino)-3-tritylsulfanyl-propanoic acid have been used in various organic synthesis reactions. For example, they have been involved in highly regioselective olefination reactions and further transformed into valuable organic compounds under mild conditions (Cai et al., 2007).

Thermodynamic Properties

Research has also been conducted to determine the dissociation constants and thermodynamic properties of similar compounds. Understanding these properties is essential for applications in chemical engineering and materials science (Hamborg et al., 2009).

特性

IUPAC Name |

N-ethylethanamine;(2R)-2-(tritylamino)-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3/t38-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZHSXHLDXEGGC-KYYDUREMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H46N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid | |

CAS RN |

27486-88-0 |

Source

|

| Record name | L-Cysteine, N,S-bis(triphenylmethyl)-, compd. with N-ethylethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27486-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。